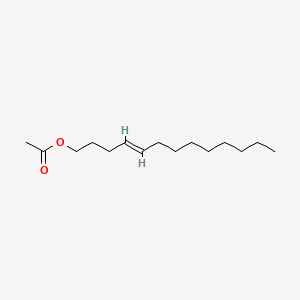

(E)-4-Tridecen-1-yl acetate

描述

4-Tridecen-1-yl acetate, (4E)- is a bioactive chemical.

生物活性

(E)-4-Tridecen-1-yl acetate is a compound primarily recognized for its role as a pheromone, particularly in agricultural applications. This article explores its biological activity, including toxicological data, environmental impact, and its efficacy as a biopesticide.

- Chemical Formula : C15H28O2

- Molecular Weight : 240.39 g/mol

- Appearance : Colorless to light yellow oily liquid with a mild fruity odor .

Biological Activity Overview

This compound exhibits various biological activities, particularly in its application as a pheromone for pest control. It has been studied for its effects on non-target organisms and potential toxicity to humans.

Toxicological Data

- Acute Toxicity :

- Chronic Exposure :

- Genotoxicity :

Environmental Impact

This compound is biodegradable and is not expected to persist in the environment due to its structural similarity to long-chain fatty acids, which are metabolized through β-oxidation or conjugation with glucuronides for excretion .

Applications in Pest Control

The primary use of this compound is as a mating disruption agent for controlling the tomato pinworm (Tuta absoluta). It functions by interfering with the mating behavior of male moths, thereby reducing pest populations without the need for harmful pesticides.

Efficacy Studies

In field trials, this compound has shown significant efficacy in reducing tomato pinworm populations:

Field Trials on Tomato Crops

A series of field trials conducted in California demonstrated the effectiveness of this compound in controlling tomato pinworm infestations. The trials involved:

- Location : Multiple tomato farms across California.

- Methodology : Application of pheromone dispensers at specified intervals.

- Results : A consistent reduction in larval counts was observed, leading to improved yield and quality of tomatoes.

科学研究应用

Insect Pest Management

(E)-4-Tridecen-1-yl acetate is predominantly utilized as a sex attractant pheromone for controlling the tomato pinworm (Keiferia lycopersicella), a significant pest in tomato crops. The application of this pheromone disrupts mating behaviors, leading to reduced pest populations without the need for traditional insecticides. This method is part of Integrated Pest Management (IPM) strategies aimed at sustainable agriculture.

Table 1: Overview of Pheromone Applications

| Pheromone | Target Pest | Crop | Application Method |

|---|---|---|---|

| This compound | Tomato pinworm | Tomatoes | Dispenser systems |

| (Z)-4-Tridecen-1-yl acetate | Tomato pinworm | Tomatoes | Dispenser systems |

This dual-isomer approach allows for enhanced effectiveness in disrupting mating patterns among target pests, thereby minimizing crop damage and reducing reliance on chemical pesticides .

Regulatory Status and Safety Assessments

The Environmental Protection Agency (EPA) has conducted various assessments regarding the safety and environmental impact of this compound. The compound has been classified as having low toxicity to humans and non-target organisms when used according to recommended guidelines. Studies indicate that it causes mild irritation but is not a skin sensitizer .

Table 2: Safety Profile Summary

| Parameter | Findings |

|---|---|

| Acute inhalation LC50 | >2.5 mg/L in rats |

| Skin irritation | Mild irritation observed |

| Eye irritation | Mild conjunctival irritation noted |

| Mutagenicity | No evidence found |

Flavoring and Fragrance

While primarily used in pest management, there are indications that this compound could have applications in flavoring and fragrance industries. However, current recommendations advise against its use for fragrance due to potential irritative properties .

Efficacy Studies

Several studies have documented the effectiveness of this compound in field trials:

- Field Trials in Tomato Cultivation: Research conducted in tomato fields demonstrated that the use of this pheromone significantly reduced tomato pinworm populations when applied via dispensers compared to untreated controls.

- Long-Term Impact Assessments: Long-term studies have shown that incorporating this pheromone into pest management programs leads to sustainable pest control with minimal environmental impact.

Comparative Studies

Comparative studies between this compound and other pheromones have highlighted its unique efficacy in specific environments, particularly under conditions where other chemical controls fail due to resistance issues among pests.

属性

IUPAC Name |

[(E)-tridec-4-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15(2)16/h10-11H,3-9,12-14H2,1-2H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUCVQKMNGSZPAV-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4035592 | |

| Record name | (E)-4-Tridecen-l-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4035592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to light yellow oily liquid with a mild fruity odor; Formulated into a solid matrix dispenser, encapsulated beads, and polymeric fibers; [Reference #1] Light yellow liquid with an herbaceous odor; [Bedoukian Research MSDS] | |

| Record name | Tridecenyl acetates | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9482 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

72269-48-8 | |

| Record name | (E)-4-Tridecenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72269-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Tridecen-1-yl acetate, (4E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072269488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Tridecen-1-ol, 1-acetate, (4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-4-Tridecen-l-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4035592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-TRIDECEN-1-YL ACETATE, (4E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKS140WBHU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。